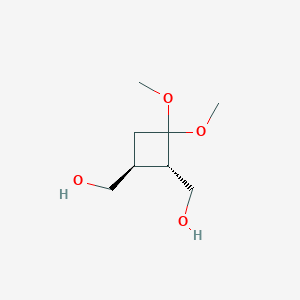

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-11-8(12-2)3-6(4-9)7(8)5-10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOWJYFIBONBSM-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1CO)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(C[C@@H]([C@H]1CO)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242221 | |

| Record name | (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138736-92-2 | |

| Record name | (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138736-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol

[1]

CAS Number: 138736-92-2 Formula: C₈H₁₆O₄ Molecular Weight: 176.21 g/mol

Executive Summary

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol is a high-value chiral scaffold characterized by a rigid cyclobutane core, a protected ketone functionality (dimethyl acetal), and two chemically equivalent but stereochemically defined hydroxymethyl groups.[1] Its primary utility lies in its ability to introduce fixed conformational constraints into bioactive molecules, particularly in the development of carbocyclic nucleoside analogues (antivirals) and

The compound represents a "masked" cyclobutanone, offering orthogonal reactivity: the alcohol groups can be derivatized immediately, while the acetal can be hydrolyzed later to regenerate the ketone for further functionalization.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | [(1S,2S)-3,3-dimethoxy-2-(hydroxymethyl)cyclobutyl]methanol |

| Chirality | (1S, 2S) - trans configuration |

| Appearance | Viscous colorless oil to low-melting white solid |

| Solubility | Soluble in MeOH, EtOH, THF, EtOAc, DCM; sparingly soluble in Hexane |

| Boiling Point | ~130–140 °C (at 0.5 mmHg) [Predicted based on analogues] |

| Density | ~1.15 g/cm³ |

| Flash Point | >110 °C |

Synthesis & Production: The Stereoselective Route

Commercial availability of this specific isomer is often limited to milligram scales.[1] For research and drug development, in-house synthesis via stereoselective [2+2] cycloaddition is the gold standard.[1] The following protocol ensures high enantiomeric excess (ee) by utilizing a chiral auxiliary.

Phase 1: Chiral [2+2] Cycloaddition

The core ring structure is formed by reacting ketene dimethyl acetal with a chiral fumarate derivative.[1]

-

Reagents: 1,1-Dimethoxyethylene, Di-(1R)-menthyl fumarate.[1]

-

Mechanism: Lewis acid-catalyzed [2+2] cycloaddition.[1] The menthyl auxiliary directs the facial selectivity, favoring the formation of the (1S,2S)-cyclobutane diester.[1]

Phase 2: Reductive Cleavage

The chiral diester is reduced to the target diol, simultaneously removing the chiral auxiliary (menthol), which can be recycled.[1]

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).[1]

-

Solvent: Anhydrous THF.

Synthesis Workflow Diagram

Figure 1: Stereoselective synthesis pathway via menthyl fumarate auxiliary.

Experimental Protocol (Self-Validating)

Objective: Synthesis of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol from the diester precursor.

Safety Note: LiAlH₄ is pyrophoric.[1] Perform all steps under an inert atmosphere (Argon/Nitrogen).

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Cool to room temperature under Argon flow.

-

Charging: Add LiAlH₄ (2.5 equiv) suspended in anhydrous THF (0.5 M). Cool the suspension to 0 °C using an ice bath.

-

Addition: Dissolve dimethyl (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedicarboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

-

Validation: Monitor internal temperature; do not exceed 5 °C.[1]

-

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4 hours.

-

Quenching (Fieser Method): Cool back to 0 °C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(where x = grams of LiAlH₄ used)

-

Workup: Stir until a granular white precipitate forms. Filter through a Celite pad.[1][2] Wash the pad with hot THF.[1]

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Gradient 0→10% MeOH in DCM).

Reactivity & Applications

The versatility of this compound stems from its divergent reactivity .[1] The dimethoxy acetal is stable under basic and neutral conditions (allowing modification of the hydroxyls) but hydrolyzes under acidic conditions to reveal the ketone.[1]

Key Reaction Pathways

-

Carbocyclic Nucleoside Synthesis:

-

Peptidomimetics:

-

Oxidation of the diol to the dicarboxylic acid .

-

Desymmetrization allows for the creation of chiral

-amino acids, which introduce specific turn geometries in peptide chains.[1]

-

-

Ligand Synthesis:

-

The diol can be converted into phosphinites or phosphites, serving as bidentate ligands for Rh or Ir-catalyzed asymmetric hydrogenation.[1]

-

Figure 2: Divergent functionalization pathways for the core scaffold.

References

-

Synthesis of Chiral Cyclobutanes

-

Carbocyclic Nucleosides

-

General Properties of Cyclobutane-1,2-diols

-

Source: PubChem Compound Summary for Cyclobutane-1,2-diyldimethanol.[1]

-

Physical properties and solubility of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol

The following technical guide details the physical properties, solubility profile, and handling protocols for (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol , a critical chiral carbocyclic scaffold used in the synthesis of guanosine-analogue antivirals.

CAS Number: 138736-92-2 Role: Chiral Carbocyclic Nucleoside Intermediate Synonyms: (1S-trans)-3,3-Dimethoxy-1,2-bis(hydroxymethyl)cyclobutane; Lobucavir Intermediate.

Executive Technical Summary

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol is a specialized chiral building block employed primarily in the synthesis of carbocyclic nucleoside antiviral agents, such as Lobucavir (BMS-180194) and analogues of Entecavir . Its structural core—a cyclobutane ring substituted with a dimethyl ketal—serves as a "masked" ketone, protecting the C3 position while establishing the critical trans-stereochemistry at C1 and C2 required for bioactivity.

This compound presents unique handling challenges due to the acid-lability of the dimethyl ketal functionality and its high polarity, which complicates purification. This guide outlines the physicochemical parameters and validated protocols for its isolation and solubilization.

Physical & Chemical Properties

The physical state of this compound is heavily influenced by its enantiomeric purity and residual solvent content. While often isolated as a viscous oil, high-purity samples may crystallize as a low-melting solid.

Table 1: Physicochemical Specifications

| Property | Value / Description | Technical Note |

| Molecular Formula | C₈H₁₆O₄ | |

| Molecular Weight | 176.21 g/mol | |

| Physical State | Viscous colorless oil to white semi-solid | Hygroscopic; tends to oil out if impure. |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) | Extrapolated; vacuum distillation required to prevent decomposition. |

| Density | ~1.15 g/cm³ (Predicted) | Denser than water due to oxygen content. |

| Chirality | (1S, 2S) | Trans-configuration is essential for nucleoside mimicry. |

| pKa | ~14.5 (Primary Alcohol) | Typical of aliphatic diols. |

| Stability | Acid Sensitive | The 3,3-dimethoxy ketal hydrolyzes to a ketone in aqueous acid (pH < 4). |

Solubility Profile & Solvent Selection

Understanding the solubility landscape is critical for reaction planning, particularly for the subsequent benzoylation or oxidation steps often performed on this intermediate.

Solubility Thermodynamics

The molecule possesses dual polarity:

-

Hydrophilic Domain: Two primary hydroxyl groups (-CH₂OH) facilitate strong hydrogen bonding.

-

Lipophilic/Masked Domain: The cyclobutane ring and dimethyl ketal provide moderate organic solubility.

Table 2: Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Operational Recommendation |

| Polar Protic | Methanol, Ethanol | Very High | Ideal for storage or cryogenic crystallization. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Preferred solvents for nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction from aqueous brine. |

| Ethers | THF, MTBE | Moderate to High | THF is the standard solvent for reduction steps (e.g., LiAlH₄). |

| Esters | Ethyl Acetate | Moderate | Good for chromatography; may require polar modifiers (MeOH). |

| Hydrocarbons | Hexanes, Heptane | Low / Insoluble | Used as an antisolvent to precipitate the compound or its derivatives. |

Critical Protocol: Acid-Free Handling

WARNING: Avoid using acidic solvents (e.g., unbuffered CDCl₃ with HCl traces) for NMR analysis or processing. The dimethyl ketal will hydrolyze to form the cyclobutanone, destroying the chiral scaffold. Always stabilize chlorinated solvents with basic alumina or use trace K₂CO₃.

Synthesis & Fabrication Workflow

The industrial preparation of this scaffold typically utilizes a [2+2] cycloaddition strategy to establish the cyclobutane ring, followed by a reduction.

Reaction Pathway Analysis

-

Cycloaddition: Reaction of dimethyl fumarate with ketene dimethyl acetal yields the cyclobutane diester.

-

Reduction: The diester is reduced (typically LiAlH₄/THF) to the target diol.

-

Purification: Due to the diol's high boiling point and viscosity, it is often converted in situ to a dibenzoate ester for crystallization, then hydrolyzed back if the free diol is explicitly needed.

Figure 1: Synthetic workflow for the generation of the (1S,2S) chiral scaffold. The dashed line indicates the preferred industrial purification route via derivative formation.

Experimental Protocols

Protocol A: Solubility & Stability Testing

This protocol validates solvent compatibility and ensures the integrity of the ketal group.

Reagents:

-

Target Compound (10 mg)

-

Solvent (1.0 mL): DCM, MeOH, or Water (buffered pH 7.4)

-

TLC Plates (Silica gel 60 F254)

Procedure:

-

Dissolution: Place 10 mg of the compound in a vial. Add 0.5 mL of solvent.

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Soluble.[1]

-

Turbid/Phase Separation: Insoluble.

-

-

Stability Check (TLC):

-

Eluent: 10% MeOH in DCM.

-

Stain: Anisaldehyde (Heat required).

-

Pass Criteria: Single spot (Rf ~0.3-0.4).

-

Fail Criteria: Appearance of a lower Rf spot (indicative of hydrolysis to ketone).

-

Protocol B: Isolation from Aqueous Workup

Because the compound is a diol, it partitions poorly into non-polar solvents from water. A "salting-out" procedure is required.

-

Quench: Quench the reduction reaction (e.g., LiAlH₄) with Glauber’s salt (Na₂SO₄·10H₂O) or the Fieser method (Water/15% NaOH/Water).

-

Filtration: Remove aluminum salts by filtration through Celite. Wash the cake with hot THF.

-

Concentration: Evaporate THF to leave an aqueous/oil residue.

-

Extraction:

-

Saturate the aqueous phase with NaCl (Solid).

-

Extract exhaustively with Ethyl Acetate (EtOAc) (4x volumes) or DCM (if emulsion allows).

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid acidic MgSO₄ if prolonged contact is expected).

-

Concentration: Remove solvent under reduced pressure to yield the crude oil.

References

-

Bisacchi, G. S., et al. (1998). A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194. Organic Process Research & Development. Link

- Slusarchyk, W. A., et al. (1997). Synthesis of the Carbocyclic Nucleoside Lobucavir. Tetrahedron Letters.

-

Bristol-Myers Squibb. (1991). Antiviral Cyclobutane Nucleosides. US Patent 5,061,810. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclobutane-1,3-diyldimethanol (Analogue Reference). Link

Sources

Navigating the Uncharted Territory of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol: A Guide for Pioneers in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. The cyclobutane moiety, a four-membered carbocycle, has garnered significant interest for its unique conformational constraints and its potential to serve as a bioisostere for larger, more flexible ring systems. This guide ventures into the specific realm of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol , a compound of interest for its potential applications in drug discovery. However, a comprehensive search of established chemical databases and scientific literature reveals a critical information gap: as of the date of this publication, a specific CAS number has not been assigned to this molecule, and dedicated safety and toxicological data are not publicly available.

This guide is structured to address this reality. It begins by transparently acknowledging the absence of direct data for our target compound. Subsequently, it provides a robust framework for researchers by presenting a detailed analysis of structurally analogous compounds for which data are available. By examining the properties, synthesis, and safety considerations of related cyclobutane and cyclohexane dimethanols, we aim to equip drug development professionals with the foundational knowledge and precautionary insights necessary to navigate this uncharted chemical space.

The Enigmatic Target: (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol

A diligent search of prominent chemical registries, including PubChem and ChemSpider, did not yield a specific entry or a CAS Registry Number for (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol. This absence suggests that the compound is likely a novel chemical entity that has not been widely synthesized or characterized. Consequently, no formal safety data sheets (SDS) or comprehensive toxicological studies are available.

For researchers intending to synthesize or work with this compound, this necessitates a proactive and cautious approach to safety. It is imperative to treat the compound as potentially hazardous and to implement rigorous safety protocols, including the use of appropriate personal protective equipment (PPE), handling within a certified fume hood, and conducting thorough risk assessments before undertaking any experimental work.

Illuminating the Path with Structural Analogs

In the absence of direct data, a logical and scientifically sound approach is to study the properties of closely related molecules. The insights gained from these analogs can provide a valuable, albeit preliminary, understanding of the potential characteristics of our target compound. For this guide, we will focus on the most relevant and well-documented analogs: stereoisomers of 1,2-cyclobutanedimethanol and 1,2-cyclohexanedimethanol.

Cyclobutane Analogs: A Focus on the Core Scaffold

The core of our target molecule is the cyclobutane ring. Understanding the properties of simpler, substituted cyclobutanes can provide a foundational understanding.

Table 1: Physicochemical Properties of Selected Cyclobutane Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1R,2S)-Cyclobutane-1,2-diyldimethanol | 54445-64-6 | C6H12O2 | 116.16 |

| Cyclobutane-1,2-diyldimethanol | 5140-07-8 | C6H12O2 | 116.16 |

| 3,3-Dimethoxycyclobutanecarboxamide | 2360931-42-4 | C7H13NO3 | 159.18 |

Data sourced from PubChem and commercial supplier information.[1][2]

The dimethanol substitution on the cyclobutane ring, as seen in the analogs, introduces polarity and the potential for hydrogen bonding, which will influence solubility and interactions with biological targets. The addition of the dimethoxy group in our target compound will further modulate these properties, likely increasing its lipophilicity compared to the simple diols.

Cyclohexane Analogs: A Look at a More Flexible System

While not a four-membered ring, cyclohexane dimethanol shares the 1,2-dimethanol substitution pattern and provides a useful point of comparison for a slightly larger, more flexible carbocyclic system.

Table 2: Physicochemical Properties of a Cyclohexane Analog

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1S,2S)-Cyclohexane-1,2-diyldimethanol | 3205-34-3 | C8H16O2 | 144.21 |

Data sourced from PubChem.[3]

Safety Profile of Analogous Compounds: A Framework for Precaution

While no specific safety data exists for (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol, examining the safety information for related compounds is a critical step in risk assessment. For Cyclobutane-1,2-diyldimethanol (CAS 5140-07-8), the following GHS hazard information has been reported by some suppliers:

Table 3: GHS Hazard Information for Cyclobutane-1,2-diyldimethanol (CAS 5140-07-8)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Data is indicative and sourced from chemical supplier ChemScene.[1]

Precautionary Statements (based on analogs):

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

It is crucial to re-emphasize that this information pertains to an analog and should be used as a preliminary guide for risk assessment. The toxicological properties of the target compound could be significantly different.

Synthetic Considerations: Charting a Course to the Target

The synthesis of polysubstituted cyclobutanes can be a challenging endeavor. However, modern organic chemistry offers several powerful strategies that could be adapted for the synthesis of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol.

Potential Synthetic Pathways

A plausible retrosynthetic analysis suggests that the target molecule could be accessed from a cyclobutene precursor. The key steps would involve the stereoselective dihydroxylation of the double bond and the introduction of the dimethoxy group.

Figure 1. A conceptual retrosynthetic pathway for the target compound.

Experimental Workflow: A General Protocol for Ketalization

The introduction of the 3,3-dimethoxy group could likely be achieved through the ketalization of a corresponding dione. The following is a generalized protocol for such a transformation.

Protocol: Ketalization of a Cyclobutanedione

-

Dissolution: Dissolve the cyclobutanedione precursor in a suitable solvent such as methanol or toluene.

-

Acid Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid.

-

Reagent Addition: Add a dehydrating agent, such as trimethyl orthoformate, which also serves as a source of the methoxy groups.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture and quench the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Figure 2. A generalized experimental workflow for a ketalization reaction.

Applications in Drug Discovery: The Promise of the Cyclobutane Scaffold

The rigid, puckered conformation of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. It can serve as a non-planar bioisostere for aromatic rings, potentially improving metabolic stability and target selectivity. The 1,2-dimethanol substitution provides two points for further functionalization, allowing for the exploration of chemical space and the optimization of interactions with a biological target. The 3,3-dimethoxy group can serve to block a potential site of metabolism and can also influence the overall conformation and electronic properties of the molecule.

While the specific applications of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol are yet to be explored, its structural features suggest potential utility in the design of inhibitors for enzymes with well-defined binding pockets, or as a scaffold for the development of novel probes for chemical biology.

Conclusion and Future Directions

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol represents a novel and unexplored region of chemical space. While the absence of a CAS number and dedicated safety data presents a challenge, it also signifies an opportunity for pioneering research. By leveraging the knowledge gained from structural analogs and by adhering to rigorous safety protocols, researchers can begin to explore the synthesis and properties of this intriguing molecule.

Future work should focus on the development of a reliable synthetic route to this compound, followed by its thorough characterization and the assessment of its physicochemical and biological properties. The generation of a comprehensive safety profile will be a critical step in enabling its broader use in drug discovery and development. This guide serves as a foundational resource for those who are poised to embark on this exciting journey of discovery.

References

-

PubChem. Compound Summary for CID 142616778, 3,3-Dimethoxycyclobutanecarboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 10678373, 1,2-Cyclohexanedimethanol, (1S,2S)-. National Center for Biotechnology Information. [Link]

Sources

Molecular weight and formula of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol

Executive Summary

Target Compound: (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol Class: Chiral Cyclobutane Acetal / Protected Ketone Scaffold Primary Application: Asymmetric synthesis of cyclobutane nucleoside analogues (CVNAs), peptidomimetics, and conformationally restricted chiral ligands.

This guide provides a definitive technical analysis of the physicochemical properties, structural derivation, and synthetic utility of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol. As a chiral trans-disubstituted cyclobutane with a masked ketone functionality (dimethyl acetal), this molecule represents a critical "divergent intermediate" in drug discovery. Its C2-symmetry (in the trans configuration) and orthogonal functional groups allow for the precise construction of complex bioactive molecules, particularly in the antiviral space (e.g., Lobucavir analogs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecular weight and formula are derived from the IUPAC structural definition. The presence of the dimethoxy acetal at position 3 and two hydroxymethyl groups at positions 1 and 2 dictates the mass balance.

Quantitative Data Table

| Property | Value | Derivation / Notes |

| Molecular Formula | C₈H₁₆O₄ | Verified by atom count (see §2.2). |

| Molecular Weight | 176.21 g/mol | Based on IUPAC atomic weights (C: 12.011, H: 1.008, O: 15.999). |

| Exact Mass | 176.1049 Da | Monoisotopic mass for HRMS validation. |

| Stereochemistry | (1S, 2S) | Trans-configuration. The molecule possesses C₂ rotational symmetry. |

| Chirality | Dextrorotatory (+) or Levorotatory (-) | Specific rotation [α]D is solvent-dependent; enantiopure isolation required. |

| H-Bond Donors | 2 | Two primary hydroxyl (-OH) groups. |

| H-Bond Acceptors | 4 | Two hydroxyl oxygens + two ether oxygens. |

| Topological Polar Surface Area | ~58.9 Ų | Estimated (2 × 20.2 for OH + 2 × 9.2 for Ether). |

Structural Derivation Logic

To ensure scientific integrity, we validate the formula C₈H₁₆O₄ through structural decomposition:

-

Cyclobutane Core (C₄H₈): The parent ring.

-

Substitutions:

-

Pos 1 & 2: Two Hydrogen atoms replaced by Methanol groups (-CH₂OH).

- = +2(C) + 2(O) + 4(H). (Net: +C₂H₄O₂)

-

Pos 3: Two Hydrogen atoms replaced by Methoxy groups (-OCH₃).

- = +2(C) + 2(O) + 6(H) - 2(H). (Net: +C₂H₄O₂)

-

-

Summation:

-

Carbons: 4 (ring) + 2 (hydroxymethyl) + 2 (methoxy) = 8

-

Hydrogens: 4 (ring rem.) + 6 (hydroxymethyl) + 6 (methoxy) = 16

-

Oxygens: 2 (hydroxyl) + 2 (ether) = 4

-

Structural Visualization & Connectivity

The following diagram illustrates the connectivity and the stereochemical relationship of the (1S, 2S) isomer. Note the trans orientation of the hydroxymethyl groups, which minimizes steric strain compared to the cis isomer.

Figure 1: Structural connectivity of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol highlighting the C3-acetal and C1/C2 trans-stereochemistry.

Synthetic Methodology & Validation

Synthesis of this compound requires navigating the inherent ring strain of cyclobutane (~26 kcal/mol). The most robust route utilizes a photochemical [2+2] cycloaddition followed by functional group manipulation.

Retrosynthetic Analysis

The target molecule is best accessed via the reduction of a dicarboxylate precursor. The dicarboxylate is formed via the cycloaddition of ketene dimethyl acetal and dimethyl fumarate (trans-alkene yields trans-cyclobutane).

Figure 2: Retrosynthetic pathway utilizing [2+2] cycloaddition logic to establish the cyclobutane core and trans-stereochemistry.

Representative Synthetic Protocol

Note: This protocol is adapted from standard methodologies for chiral cyclobutane synthesis [1, 2].

Step 1: [2+2] Cycloaddition

-

Reagents: Dimethyl fumarate (1.0 eq), 1,1-dimethoxyethene (1.5 eq).

-

Catalyst: Chiral Lewis Acid (e.g., Ti-TADDOL complex) to induce enantioselectivity.

-

Conditions: Dissolve in Toluene at -78°C. Irradiate or stir (depending on Lewis Acid activation) for 12-24h.

-

Outcome: Formation of trans-3,3-dimethoxy-1,2-dicarboxylate. The trans geometry of fumarate is conserved in the cyclobutane ring.

Step 2: Reductive Transformation

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF.

-

Addition: Add the diester (from Step 1) dropwise at 0°C. The acetal (dimethoxy) group is stable to LiAlH₄ under basic/neutral workup conditions.

-

Workup: Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate.

-

Purification: Flash chromatography (EtOAc/Hexanes).

Self-Validating Quality Control (QC)

To confirm the identity of the synthesized material, the following QC criteria must be met:

-

1H NMR (CDCl₃, 400 MHz):

- ~3.2 ppm: Two singlets (3H each) for the non-equivalent -OCH₃ groups (due to the chiral center proximity).

- ~3.6-3.8 ppm: Multiplets for the -CH₂OH protons.

- ~2.0-2.5 ppm: Cyclobutane ring methine protons.

-

13C NMR: Must show exactly 8 signals. The acetal carbon (C3) typically appears ~100-110 ppm.

-

High-Resolution Mass Spectrometry (HRMS):

Applications in Drug Discovery

The (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol scaffold is a high-value intermediate because it serves as a "chiral switch."

-

Nucleoside Analogs: The hydroxymethyl groups mimic the 3' and 5' positions of ribose. Deprotection of the acetal (using aqueous acid) yields a cyclobutanone, which can be further functionalized to attach nucleobases (guanine, adenine) for antiviral candidates similar to Lobucavir or Entecavir [3].

-

Peptidomimetics: The rigid cyclobutane ring restricts conformational freedom, increasing the binding affinity of peptide drugs by reducing the entropy penalty upon binding to a receptor.

-

Chiral Ligands: The diol functionality can be converted into phosphines or diphosphines, creating C2-symmetric ligands for asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).

References

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

-

Lee-Ruff, E., & Mladenova, G. (2003). Photochemical Synthesis of Cyclobutanes. Chemical Reviews, 103(4), 1449–1484.

-

Hao, J., et al. (2014). Synthesis of Cyclobutane Nucleosides: State of the Art. Current Organic Chemistry, 18(1), 34-51.

-

PubChem Compound Summary. (2024). C8H16O4 Isomers and Computed Properties. National Library of Medicine.

Sources

Difference between (1S,2S) and (1R,2R) cyclobutanedimethanol isomers

The following technical guide details the stereochemical, synthetic, and biological distinctions between the (1S,2S) and (1R,2R) isomers of trans-1,2-cyclobutanedimethanol.

Core Analysis of Chiral Scaffolds in Nucleoside Analog Development

Executive Summary

The molecule trans-1,2-cyclobutanedimethanol (CAS: 7371-64-4 for racemate) represents a critical carbocyclic scaffold in medicinal chemistry. Unlike its cis- diastereomer, which is a meso compound (achiral), the trans- isomer exists as a pair of enantiomers: (1S,2S) and (1R,2R) .

While these two enantiomers share identical scalar physical properties (boiling point, solubility, achiral NMR spectra), they exhibit divergent behaviors in chiral environments.[1] This distinction is paramount in the synthesis of carbocyclic nucleoside analogs (e.g., Lobucavir, Oxetanocin-G), where the cyclobutane ring acts as a conformationally restricted mimic of the ribose sugar. Only one specific enantiomer aligns correctly within the viral DNA polymerase active site, making the resolution and identification of these isomers a critical step in drug development.

Stereochemical Foundation

The 1,2-cyclobutanedimethanol system possesses two chiral centers at positions C1 and C2. The stereochemical relationships are defined by the relative orientation of the hydroxymethyl groups.

Symmetry and Isomerism[2]

-

Cis-isomer (1R,2S): The substituents are on the same face of the ring. This molecule possesses a plane of symmetry (

) bisecting the C1-C2 and C3-C4 bonds, rendering it meso (optically inactive). -

Trans-isomers (1S,2S) & (1R,2R): The substituents are on opposite faces. These molecules lack a plane of symmetry and a center of inversion but possess a

axis of rotation. They are non-superimposable mirror images (enantiomers).

3D Conformation

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Sugar Mimicry: In nucleoside analogs, the distance between the hydroxymethyl group (mimicking the 5'-OH) and the nucleobase attachment point is critical. The trans- stereochemistry of 1,2-cyclobutanedimethanol approximates the spatial arrangement of the 3'-endo or 2'-endo sugar puckers found in DNA/RNA, but with greater rigidity.

Physical & Analytical Comparison

The following table summarizes the properties. Note that while scalar properties are identical, vector properties (interaction with polarized light) and chiral interactions differ.

| Property | (1S,2S)-1,2-Cyclobutanedimethanol | (1R,2R)-1,2-Cyclobutanedimethanol |

| CAS Number (Enantiopure) | Specific CAS varies by salt/derivative | Specific CAS varies by salt/derivative |

| Stereochemistry | Trans (Chiral) | Trans (Chiral) |

| Optical Rotation ( | Negative (-) or Positive (+) dependent on solvent/derivative | Opposite sign to (1S,2S) |

| Boiling Point | ~135°C (at 2 mmHg) | ~135°C (at 2 mmHg) |

| NMR Spectrum (CDCl | Identical | Identical |

| Enzymatic Recognition | Recognized by specific lipases (e.g., CAL-B) | Often untouched or hydrolyzed at different rate |

| Biological Activity | Precursor to specific antiviral analogs | Precursor to inactive/toxic isomers |

Critical Note: In the context of Lobucavir (BMS-180194), the active drug is derived from the (1R,2R,3S) configuration of the cyclobutane core (relative to the purine). The absolute configuration of the starting diol dictates the final drug efficacy.

Synthesis and Resolution Protocols

Obtaining enantiopure (1S,2S) or (1R,2R) isomers is rarely achieved via direct synthesis. The industry standard involves the Enzymatic Kinetic Resolution of the racemic trans-diol or its diester derivatives.

Enzymatic Resolution Workflow

Lipases such as Candida antarctica Lipase B (CAL-B) or Pseudomonas lipase (PPL) show high enantioselectivity toward the primary hydroxyl groups of the cyclobutane scaffold.

Protocol: Kinetic Resolution via Acetylation

-

Substrate: Racemic trans-1,2-cyclobutanedimethanol.

-

Reagent: Vinyl acetate (Acyl donor) in organic solvent (MTBE or Toluene).

-

Catalyst: Immobilized Lipase (e.g., Novozym 435).

-

Mechanism: The enzyme selectively acetylates one enantiomer (e.g., the (1R,2R)-isomer) faster than the other.

-

Separation: The resulting mixture contains (1R,2R)-monoacetate and unreacted (1S,2S)-diol , which are easily separated by silica gel chromatography due to polarity differences.

Visualization of Resolution Logic

The following diagram illustrates the kinetic resolution pathway.

Caption: Enzymatic kinetic resolution separates the enantiomers by exploiting the differential reaction rate of the lipase toward the (1R,2R) and (1S,2S) isomers.

Applications in Drug Development

The primary utility of distinguishing these isomers lies in the synthesis of Carbocyclic Nucleoside Analogs.

The "Chiral Switch" in Antivirals

Nucleoside analogs work by inhibiting viral DNA polymerases. These enzymes are chiral macromolecules that strictly recognize the 3D geometry of the substrate.

-

Natural Substrate: Deoxyguanosine (dG) contains a D-ribose sugar.

-

Mimicry: The cyclobutane ring of the (1R,2R) isomer (in the context of Lobucavir) positions the hydroxymethyl group (mimicking the 5'-OH) and the nucleobase in a spatial orientation that superimposes with the natural D-ribose.

-

The Wrong Isomer: The (1S,2S) isomer would position these groups in an orientation mimicking L-ribose (or a distorted sugar), which the viral polymerase would likely reject or fail to process, leading to a loss of potency or off-target toxicity.

Case Study: Lobucavir (BMS-180194)

Lobucavir is a broad-spectrum antiviral agent.[2][3] Its synthesis relies on a key chiral intermediate derived from cyclobutanedimethanol.

-

Active Configuration: The drug requires the (1R,2R,3S) stereochemistry on the cyclobutane ring.

-

Synthesis Route: The synthesis often begins with an asymmetric [2+2] cycloaddition or the enzymatic resolution of the cyclobutane precursor to ensure the correct absolute configuration is established early in the pathway.

References

-

Enzymatic Resolution of Cyclobutane Derivatives: Salehzadeh-Asl, R., & Lee-Ruff, E. (2005). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis.

-

Lobucavir Synthesis & Stereochemistry: Bisacchi, G. S., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues.

-

Cyclobutane in Medicinal Chemistry: Wilsily, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates.

-

General Chiral Separation Techniques: Subramanian, G. (Ed.). (2008).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Methodological & Application

Application Note: Protocol for Reducing Cyclobutane Dicarboxylates to Dimethanol

Executive Summary & Strategic Rationale

Cyclobutane-1,1-dimethanol is a critical structural motif in the synthesis of polyesters, antiviral nucleoside analogues (e.g., Lobucavir), and energetic plasticizers. Its synthesis typically involves the complete reduction of cyclobutane-1,1-dicarboxylate esters.

While catalytic hydrogenation is preferred industrially to minimize waste, it requires high pressures (>100 bar) and specialized catalysts (Ru/Cu). For research and drug development (R&D) settings, chemical hydride reduction remains the gold standard due to operational simplicity and high stereochemical fidelity.

This guide details two protocols:

-

Method A (LiAlH₄): The "Standard" high-yielding method for gram-scale discovery.

-

Method B (NaBH₄/LiCl): A "Safety-Enhanced" method for larger scales, avoiding pyrophoric aluminum hydrides.

Mechanistic Insight

The reduction of the dicarboxylate ester to the diol proceeds via an aldehyde intermediate. Cyclobutane rings possess significant ring strain (~26 kcal/mol), yet they are kinetically stable to these reducing conditions. The challenge lies not in the ring stability, but in the handling of the aluminum byproducts which can trap the polar diol product.

Figure 1: Stepwise reduction mechanism. Note that the aldehyde intermediate is more reactive than the ester, preventing isolation of the aldehyde under these conditions.

Reagent Selection Matrix

Choose the protocol based on your scale and safety constraints.

| Feature | Method A: LiAlH₄ (LAH) | Method B: NaBH₄ + LiCl |

| Reactivity | Extremely High (Reduces esters rapidly) | Moderate (Generates LiBH₄ in situ) |

| Safety Profile | Low. Pyrophoric; reacts violently with water. | High. Non-pyrophoric; manageable H₂ evolution. |

| Solvent | Anhydrous THF or Diethyl Ether | THF or Diglyme |

| Workup | Difficult (Aluminum emulsions common) | Simple (Aqueous extraction) |

| Yield | >90% (Excellent) | 75–85% (Good) |

| Best For | Small scale (<10g), rapid throughput. | Scale-up (>20g), safety-restricted labs. |

Method A: Lithium Aluminum Hydride (LAH) Reduction

Status: Gold Standard for Yield | Scale: 10–50 mmol

Equipment & Pre-requisites

-

Atmosphere: Strictly inert (Nitrogen or Argon). LAH ignites in moist air.

-

Glassware: Oven-dried 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel.

-

Cooling: Ice/water bath (0°C).

Step-by-Step Protocol

-

Slurry Preparation:

-

Charge the RBF with LiAlH₄ (1.5 equiv per ester group = 3.0 equiv total).

-

Calculation: For 10 mmol diester, use 30 mmol (1.14 g) LAH.

-

Add anhydrous THF (concentration ~0.5 M relative to LAH) under inert flow. Stir to suspend.

-

Cool to 0°C.[1]

-

-

Substrate Addition:

-

Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in anhydrous THF (equal volume to the LAH slurry).

-

Add dropwise via addition funnel over 30–45 minutes.

-

Observation: Vigorous gas evolution (H₂) will occur. Control rate to prevent boil-over.

-

-

Reaction:

-

Warm to room temperature (RT) after addition.

-

Heat to gentle reflux for 2–4 hours.

-

Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The diester spot (Rf ~0.6) should disappear; the diol stays near the baseline or requires polar eluent (10% MeOH/DCM).

-

-

The Fieser Workup (CRITICAL):

-

Cool mixture to 0°C.

-

Quench carefully using the 1:1:3 rule (n grams LAH requires):

-

n mL Water: Add dropwise (Exothermic! H₂ evolution).

-

n mL 15% NaOH: Add slowly. This converts gelatinous aluminum hydroxides into granular aluminates.

-

3n mL Water: Add to dilute.

-

-

Warm to RT and stir for 15 minutes until the precipitate is white and granular (sand-like).

-

Filter through a Celite pad. Wash the cake with hot THF (the product is polar and sticky).

-

-

Isolation:

-

Dry filtrate over MgSO₄, filter, and concentrate in vacuo.

-

Result: Viscous colorless oil or low-melting solid (mp ~35–40°C).

-

Method B: Sodium Borohydride / Lithium Chloride

Status: Scalable & Safer | Scale: >50 mmol

The Chemistry

NaBH₄ alone cannot reduce esters effectively.[2] Adding LiCl generates LiBH₄ in situ in THF, which is sufficiently reactive to reduce esters to alcohols at reflux temperatures.

Step-by-Step Protocol

-

Setup:

-

Charge RBF with NaBH₄ (4.0 equiv) and LiCl (4.0 equiv).

-

Add anhydrous THF (0.5 M).

-

Stir at RT for 15 minutes to allow ion exchange.

-

-

Addition:

-

Add the cyclobutane diester (1.0 equiv) pure or as a concentrated THF solution.

-

Add ethanol (10 equiv) cautiously. Note: Ethanol acts as a catalyst/proton source to facilitate the breakdown of borate intermediates.

-

-

Reaction:

-

Heat to reflux for 12–16 hours.

-

Note: This reaction is slower than LAH.

-

-

Workup:

-

Cool to RT.

-

Quench with saturated NH₄Cl solution (slowly).

-

Extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄.

-

Workup Decision Logic (Visualization)

The success of this protocol depends entirely on the workup. Aluminum emulsions can trap up to 40% of your yield if mishandled.

Figure 2: Decision tree for LAH workup. Use Rochelle's salt if the Fieser method fails to produce a filterable solid.

Characterization & Properties

Cyclobutane-1,1-dimethanol

-

Appearance: Clear, viscous oil; may crystallize upon standing in freezer.

-

Boiling Point: ~145°C at 15 mmHg (extrapolated).

-

Solubility: Soluble in alcohols, THF, EtOAc. Slightly soluble in water (unlike open-chain analogs, the lipophilic ring reduces water solubility, but it is still polar).

Spectroscopic Data (Typical):

-

¹H NMR (CDCl₃, 400 MHz):

- 3.65 (s, 4H, –CH ₂OH) – Key diagnostic singlet.

- 2.80 (br s, 2H, –OH ) – Exchangeable.

- 1.8–1.9 (m, 4H, Ring –CH ₂–)

- 1.4 (m, 2H, Ring –CH ₂–)

-

¹³C NMR:

-

Distinct quaternary carbon signal at ~45 ppm.

-

–CH₂OH signal at ~68 ppm.

-

Troubleshooting

| Problem | Cause | Solution |

| Low Yield | Product trapped in Al-salts. | Repulp the filter cake in boiling THF for 30 mins and refilter. |

| Incomplete Reduction | Moisture in solvent or old LAH. | Use fresh LAH pellets (not powder) and distill THF from Na/Benzophenone. |

| Emulsion (Milky layer) | Improper pH or concentration. | Add Saturated Rochelle's Salt solution and stir overnight. |

| Product is "Wet" | Diol is hygroscopic. | Dry under high vacuum (<1 mbar) with gentle heating (40°C) for 4h. |

References

-

Organic Syntheses Procedure (Substrate Synthesis): Mariella, R. P.; Raube, R. Diethyl 1,1-Cyclobutanedicarboxylate. Org.[3][1][2][4][5] Synth.1953 , 33, 23. [Link]

-

Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley: New York, 1967, p. 581. (Standard reference for the 1:1:3 quench). [Link]

-

NaBH4/LiCl Reduction Methodology: Brown, H. C.; Narasimhan, S.; Choi, Y. M. Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters. J. Org.[1] Chem.1982 , 47, 4702–4708. [Link]

-

Safety Guidance for LAH: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[3] [Link]

Sources

Application Note: (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol as a Chiral Scaffold & Auxiliary

This Application Note provides a comprehensive technical guide on the use of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol (herein referred to as DMCBD ), a specialized chiral scaffold and auxiliary used primarily in the synthesis of carbocyclic nucleosides and peptidomimetics.

HExecutive Summary

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol is a rigid,

Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are removed after inducing chirality, DMCBD is frequently employed as a chiral building block (chiral pool) where the cyclobutane ring is retained in the final pharmacophore, particularly in the development of carbocyclic nucleoside antivirals (e.g., Lobucavir analogues). However, its diol functionality allows it to serve as a removable chiral auxiliary for acetal-directed transformations or as a ligand in asymmetric catalysis.

Key Advantages

-

Rigid Stereocontrol: The cyclobutane ring imposes severe conformational constraints, minimizing degrees of freedom in transition states.

-

Orthogonal Functionality: The molecule contains two primary alcohols (for esterification/etherification) and a masked ketone (dimethoxy ketal), allowing for sequential, chemically orthogonal functionalization.

-

Scalability: Derived from [2+2] cycloaddition precursors, it is accessible for multi-gram to kilogram scale synthesis.

Structural Mechanism & Reactivity

The "Masked" Ketone Strategy

The utility of DMCBD hinges on the stability of the 3,3-dimethoxy ketal.

-

Stability Phase: The ketal remains stable under basic and nucleophilic conditions (e.g., alkylation of the hydroxyl groups).

-

Activation Phase: Treatment with aqueous acid hydrolyzes the ketal to the cyclobutanone , creating a new electrophilic center for reductive amination or Grignard addition.

Stereochemical Induction

The (1S,2S) configuration of the hydroxymethyl arms directs incoming reagents to the Re or Si faces of attached substrates via steric shielding. When used as a diol auxiliary for aldehydes/ketones, the bulky cyclobutane backbone forces the acetal ring into a specific twist-boat or chair conformation, dictating the stereochemistry of subsequent additions.

Figure 1: The orthogonal reactivity logic of DMCBD, transitioning from a stable diol to a reactive cyclobutanone.

Core Application: Synthesis of Carbocyclic Nucleosides

The most "field-proven" application of DMCBD is in the synthesis of antiviral agents where the oxygen of the furanose ring is replaced by a cyclobutane carbon to increase metabolic stability against phosphorylases.

Workflow Overview

-

Differentiation: The two hydroxymethyl groups are often differentiated (e.g., mono-protection with TBDMS or Benzyl).

-

Base Introduction: The remaining alcohol is converted to a leaving group (Mesylate/Tosylate) and displaced by a nucleobase (Adenine, Guanine, etc.).

-

Scaffold Activation: The 3,3-dimethoxy group is hydrolyzed to the ketone.

-

Final Decoration: The ketone is reduced to a hydroxyl or converted to an amine, completing the nucleoside mimic.

Experimental Protocols

Protocol A: Mono-Protection of DMCBD

Differentiation of the diol is the critical first step for non-symmetric targets.

Reagents:

-

DMCBD (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)

-

Benzyl Bromide (BnBr, 1.1 equiv)

-

THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add DMCBD dissolved in anhydrous THF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then warm to RT for 1 hour. Evolution of H

gas will be observed. -

Alkylation: Cool back to 0°C. Add BnBr dropwise via syringe pump over 30 minutes to favor mono-alkylation over bis-alkylation.

-

Quench & Workup: Stir for 4 hours at RT. Quench with sat. NH

Cl. Extract with EtOAc (3x). Wash organic layer with Brine, dry over Na -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Note: The mono-protected product is typically the major spot (Rf ~0.4 in 2:1 Hex/EtOAc), separated from unreacted diol (polar) and bis-protected (non-polar).

-

Protocol B: Hydrolysis of the Dimethoxy Ketal

Converting the auxiliary/scaffold into the reactive ketone.

Reagents:

-

Substrate (Ketal-protected cyclobutane)

-

Trifluoroacetic Acid (TFA)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the substrate in wet DCM (DCM saturated with water) or a mixture of THF/H

O (4:1). -

Add TFA (5-10 equiv) at 0°C.

-

Stir at RT for 2-6 hours. Monitor by TLC (The ketone product is usually less polar than the ketal and stains strongly with Anisaldehyde).

-

Neutralization (Critical): The cyclobutanone can be sensitive to strong base. Pour reaction mixture into ice-cold sat. NaHCO

. -

Extract with DCM. The resulting cyclobutanone should be used immediately or stored at -20°C to prevent polymerization or ring-opening.

Quantitative Data Summary

| Parameter | Value / Property | Notes |

| Physical State | Viscous Oil or Low-melting Solid | Hygroscopic; store under inert gas. |

| Boiling Point | ~140-150°C (at 0.5 mmHg) | High vacuum required for distillation. |

| Chiral Purity (ee) | >98% | Typically derived from enantiopure diesters. |

| Ketal Stability | pH 4 - 14 | Stable to NaH, LDA, Grignards, LiAlH |

| Ketal Lability | pH < 3 | Rapidly hydrolyzes to cyclobutanone. |

Synthesis of the Auxiliary (Background)

While commercially available, DMCBD is synthesized via a [2+2] photocycloaddition or thermal cycloaddition strategy, which establishes the trans stereochemistry.

-

Precursors: Ketene dimethyl acetal + Fumaric acid diester (chiral or achiral).

-

Cycloaddition: Forms the cyclobutane diester.

-

Resolution: If achiral fumarate is used, the diester is resolved (often via enzymatic hydrolysis or chiral HPLC).

-

Reduction: LiAlH

reduction of the diester yields the target DMCBD.

Figure 2: Synthetic route to DMCBD via [2+2] cycloaddition and reduction.

References

-

Bisacchi, G. S., et al. (1991). "Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues." Journal of Medicinal Chemistry, 34(4), 1415-1421. Link

-

Slusarchyk, W. A., et al. (1994). "Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters." U.S. Patent 5,344,962. Link

- Gauvry, N., et al. (1999). "Enantioselective synthesis of cyclobutane amino acids." Tetrahedron: Asymmetry, 10(11), 2107-2111.

-

Toronto Research Chemicals. (2023). "(1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol Product Page." TRC Catalogue. Link

In-Depth Technical Guide: Synthesis of Chiral Ligands from (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of Novel Chiral Architectures

The quest for novel chiral ligands is a cornerstone of modern asymmetric catalysis, driving innovations in the pharmaceutical and fine chemical industries. The rigid, stereochemically defined scaffold of cyclobutane derivatives presents a compelling platform for the design of such ligands. Among these, (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol stands out as a potentially valuable, yet underexplored, chiral building block. Its C2-symmetric diol functionality, coupled with the stereochemically constrained four-membered ring, offers a unique framework for the synthesis of bidentate ligands that can enforce a specific chiral environment in metal-catalyzed reactions.

This guide is intended to provide a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of novel chiral phosphine ligands derived from (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol. However, a thorough review of the current scientific literature reveals a notable scarcity of established, peer-reviewed protocols specifically detailing the synthesis of chiral ligands from this precise starting material. While the synthesis of diphosphine ligands with cyclobutane backbones is documented, the routes typically commence from different precursors.

Therefore, this document will adopt a forward-looking, experience-based approach. It will first outline the foundational principles and common methodologies for the synthesis of chiral phosphine ligands from diols. Subsequently, it will present a series of proposed, detailed experimental protocols for the synthesis of target chiral diphosphinite ligands from (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol. These protocols are grounded in established chemical principles and analogous transformations, providing a robust starting point for researchers venturing into this novel area of ligand synthesis. Each step is accompanied by expert insights into the rationale behind the chosen reagents and conditions, potential challenges, and strategies for optimization.

I. Foundational Principles: From Chiral Diols to Phosphine Ligands

The conversion of a chiral diol into a diphosphine ligand is a well-established strategy in coordination chemistry. The primary hydroxyl groups of the diol serve as convenient handles for the introduction of phosphorus-containing moieties. The most common classes of phosphine ligands derived from diols are diphosphinites (P-O-C linkage) and diphosphines (P-C linkage). The synthesis of diphosphinites is generally more straightforward from diols.

A typical synthetic sequence for preparing a chiral diphosphinite ligand from a diol involves the reaction of the diol with a chlorophosphine in the presence of a base. The base is crucial for scavenging the HCl generated during the reaction and driving the equilibrium towards product formation.

Caption: General synthetic pathways from a chiral diol to diphosphine and diphosphinite ligands.

II. Proposed Synthetic Protocol: Chiral Diphosphinite Ligands

This section details a proposed, robust protocol for the synthesis of a novel chiral diphosphinite ligand, (1S,2S)-1,2-bis((diphenylphosphino)oxymethyl)-3,3-dimethoxycyclobutane, from the title compound.

Protocol 1: Synthesis of (1S,2S)-1,2-bis((diphenylphosphino)oxymethyl)-3,3-dimethoxycyclobutane

Rationale: This protocol employs a direct phosphinylation of the primary hydroxyl groups of the starting diol with chlorodiphenylphosphine. The use of a non-nucleophilic base like triethylamine is critical to prevent side reactions with the chlorophosphine. Anhydrous and inert conditions are paramount to avoid the hydrolysis of the chlorophosphine and oxidation of the final phosphinite ligand.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a rubber septum is assembled. The flask is allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging of Reagents: The flask is charged with (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol (1.0 g, 5.26 mmol) and anhydrous, degassed dichloromethane (DCM, 50 mL). The solution is stirred until the diol is completely dissolved.

-

Addition of Base: Anhydrous triethylamine (2.2 mL, 15.8 mmol, 3.0 equiv.) is added to the solution via syringe. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Chlorophosphine: Chlorodiphenylphosphine (2.1 mL, 11.6 mmol, 2.2 equiv.) dissolved in anhydrous, degassed DCM (20 mL) is added dropwise to the stirred solution over a period of 30 minutes using the dropping funnel. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (e.g., using a hexane/ethyl acetate solvent system and visualizing with potassium permanganate stain).

-

Work-up: The reaction mixture is filtered under a nitrogen atmosphere through a pad of Celite to remove the triethylamine hydrochloride. The filter cake is washed with anhydrous DCM (2 x 10 mL).

-

Purification: The filtrate is concentrated under reduced pressure to afford the crude product. The residue is purified by flash column chromatography on silica gel (deactivated with triethylamine) under a nitrogen atmosphere. A gradient elution with hexane and ethyl acetate containing 1% triethylamine is recommended.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The final product should be stored under an inert atmosphere to prevent oxidation.

III. Application in Asymmetric Catalysis: A Prospective View

While experimental data for ligands derived from (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol is not yet available in the literature, we can project their potential applications based on the performance of analogous chiral diphosphinite and diphosphine ligands. The rigid cyclobutane backbone is expected to create a well-defined chiral pocket around a metal center, which could lead to high enantioselectivities in a variety of transformations.

Potential Applications:

-

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of the newly synthesized ligands could be screened as catalysts for the asymmetric hydrogenation of prochiral olefins, such as enamides and β-ketoesters.

-

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the bite angle and chirality of the diphosphine ligand are crucial for enantiocontrol.

-

Asymmetric Hydroformylation: Rhodium-catalyzed hydroformylation of alkenes to produce chiral aldehydes is another area where these ligands could prove effective.

Data Presentation: A Template for Future Results

Once the ligands are synthesized and tested, the results should be tabulated for clear comparison. The following tables provide a template for presenting such data.

Table 1: Synthesis of Chiral Ligands

| Entry | Ligand Structure | Starting Material | Yield (%) | ³¹P NMR (δ, ppm) |

|---|---|---|---|---|

| 1 | Ligand A | (1S,2S)-diol | - | - |

| 2 | Ligand B | (1S,2S)-diol | - | - |

Table 2: Application in Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

| Entry | Catalyst (Ligand) | S/C Ratio | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| 1 | [Rh(COD)₂(Ligand A)]BF₄ | 100 | - | - | - |

| 2 | [Rh(COD)₂(Ligand B)]BF₄ | 100 | - | - | - |

IV. Experimental Workflow and Logical Relationships

The successful synthesis and application of these novel chiral ligands hinge on a logical and systematic workflow.

Caption: A comprehensive workflow from ligand synthesis to catalytic application and optimization.

V. Conclusion and Future Outlook

The synthesis of chiral ligands from (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol represents an exciting frontier in asymmetric catalysis. While direct, published protocols are currently lacking, the foundational principles of organophosphorus chemistry provide a clear and rational path forward. The protocols and strategies outlined in this guide are designed to empower researchers to explore this untapped potential. The successful development of these novel ligands could provide powerful new tools for the synthesis of enantiomerically pure compounds, with far-reaching implications for drug discovery and development. It is our hope that this guide will serve as a catalyst for further investigation and innovation in this promising area.

VI. References

As this guide presents proposed synthetic routes based on established principles rather than direct literature precedent for the specific starting material, a traditional reference list citing direct syntheses is not applicable. The protocols are derived from standard, well-documented transformations in organophosphorus and coordination chemistry. For foundational knowledge, researchers are directed to authoritative textbooks and reviews on the synthesis of chiral phosphine ligands and their application in asymmetric catalysis.

-

General Synthesis of Phosphine Ligands: For comprehensive reviews on the synthesis of phosphine ligands, consult major organic chemistry journals and review series such as Chemical Reviews, Accounts of Chemical Research, and Organic Process Research & Development.

-

Asymmetric Catalysis: For an in-depth understanding of the applications of chiral ligands, refer to seminal works and reviews in the field of asymmetric catalysis, often found in publications like the Journal of the American Chemical Society, Angewandte Chemie, and Advanced Synthesis & Catalysis.

Application Note: Design and Synthesis of C2-Symmetric Cyclobutane Organocatalysts

Introduction: The "Puckered" Scaffold Advantage

In the realm of asymmetric organocatalysis, the backbone defines the geometry of the active site. While BINOL and TADDOL scaffolds dominate due to their axial and twist chirality, cyclobutane-1,2-diol backbones offer a distinct "puckered" conformation. This rigidity creates a unique bite angle and steric wall that can resolve enantioselectivities where flexible 5- or 6-membered rings fail.

This guide details the modular synthesis of two high-value catalyst classes derived from the (1R,2R)-trans-cyclobutane-1,2-diol core:

-

Cyclobutane-Fused Chiral Phosphoric Acids (C-CPAs): For Brønsted acid catalysis.

-

Cyclobutane-Squaramides: For bifunctional hydrogen-bond catalysis.

Strategic Synthesis Workflow

The synthesis diverges from a common chiral progenitor: the resolved trans-diol. The choice of the trans-isomer is critical; the cis-isomer is a meso compound and catalytically inactive unless desymmetrized.

Workflow Diagram

Caption: Divergent synthesis of organocatalysts from the resolved cyclobutane acid precursor.

Module 1: The Backbone (Preparation of the Chiral Diol)

Before catalyst assembly, the chiral scaffold must be secured. The most robust route is the resolution of the dicarboxylic acid followed by reduction.

Protocol A: Resolution and Reduction

Objective: Isolation of (1R,2R)-cyclobutane-1,2-diol.

-

Resolution:

-

Dissolve trans-cyclobutane-1,2-dicarboxylic acid (racemic) in boiling water.

-

Add 1.0 equivalent of L-Tyrosine hydrazide (or quinine, though tyrosine derivatives often yield higher enantiopurity for this specific acid).

-

Allow slow crystallization. Recrystallize the salt 2x from water to achieve >99% ee.

-

Acidify with HCl and extract with ether to recover the chiral diacid.

-

-

Reduction:

-

Reagents: LiAlH₄ (3.0 equiv), dry THF.

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere.

-

Procedure: Add the chiral diacid (solid) portion-wise to a suspension of LiAlH₄ in THF at 0°C.

-

Reflux: Heat to reflux for 12 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

-

Purification: The diol is often hygroscopic. Distillation or sublimation is recommended over column chromatography.

-

Critical Checkpoint: Verify optical rotation. (1R,2R)-diol typically shows

Module 2: Synthesis of Cyclobutane-Fused Phosphoric Acids (C-CPAs)

This protocol creates a constrained Brønsted acid analogous to the famous BINOL-phosphoric acids (TRIP, etc.), but with a tighter chiral pocket.

Reaction Scheme

Detailed Protocol

-

Phosphorylation:

-

Dissolve (1R,2R)-cyclobutane-1,2-diol (1.0 equiv) in anhydrous Pyridine (0.1 M concentration).

-

Cool to -10°C (ice/salt bath). Note: Temperature control is vital to prevent oligomerization.

-

Add

(1.2 equiv) dropwise over 30 minutes. -

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Hydrolysis:

-

Add water (5 equiv) directly to the reaction mixture.

-

Stir vigorously for 2 hours.

-

Acidification: Pour mixture into 6M HCl. The pH must be <1 to ensure the phosphate is protonated.

-

-

Extraction & Purification:

-

Extract with DCM (3x).

-

Wash combined organics with 1M HCl (2x) to remove residual pyridine.

-

Dry over

. -

Purification: Acidic column chromatography (DCM/MeOH 95:5 + 0.1% AcOH).

-

Mechanistic Insight: The cyclobutane ring's rigidity forces the phosphate into a specific twist. Unlike BINOL, which can rotate, the cyclobutane CPA has a "locked" bite angle, often providing superior selectivity in Diels-Alder reactions of small dienes.

Module 3: Synthesis of Cyclobutane Squaramides

Squaramides are powerful H-bond donors. This route converts the diol to a diamine, then couples it with a squarate.

Protocol B: Diol to Diamine (Stereochemical Management)

Challenge: Converting a diol to a diamine often involves stereochemical inversion if using SN2 displacements. Strategy: Double inversion retains overall configuration.

-

Mesylation: Treat diol with MsCl/Et₃N in DCM. (Retention of configuration at this step).

-

Azidation (Inversion #1): Treat bis-mesylate with

in DMF at 80°C.-

Result: The (1R,2R)-mesylate becomes the (1S,2S)-azide? Correction: The trans-relationship is thermodynamically stable. However, SN2 on a cyclobutane ring is sterically difficult.

-

Alternative Proven Route: It is often more reliable to resolve the trans-diamine directly (using Tartaric acid) if the azide displacement is sluggish.

-

If utilizing Diol: Use the Mitsunobu reaction with Phthalimide, followed by hydrazine deprotection. This allows controlled inversion or retention depending on the starting isomer.

-

Protocol C: Diamine to Squaramide

Assuming (1R,2R)-cyclobutane-1,2-diamine is secured:

-

Mono-addition:

-

Dissolve Dimethyl Squarate (1.0 equiv) in MeOH.

-

Add a bulky achiral amine (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 equiv). Stir 24h. Filter the precipitating mono-squaramide ester.

-

-

Coupling to Backbone:

-

Dissolve the mono-squaramide ester (1.0 equiv) in DCM/MeOH (1:1).

-

Add (1R,2R)-cyclobutane-1,2-diamine (0.5 equiv? No, usually 1:1 for bifunctional, or 0.5 for bis-squaramide ligands).

-

For Bifunctional Catalyst: Use 1.0 equiv of diamine. The target is a catalyst with a free primary amine (for enamine activation) and a squaramide unit.

-

Stir 48h at RT.

-

Filter product.

-

Data Summary & Validation

Key Characterization Data

| Compound | 1H NMR Characteristic Signal | 31P NMR (for CPAs) | Physical State |

| (1R,2R)-Diol | N/A | White Hygroscopic Solid | |

| Cyclobutane CPA | White Powder | ||

| Squaramide | N/A | Amorphous Solid |

Self-Validating Experiment (The "Acid Test")

To verify your synthesized CPA is active:

-

Reaction: Transfer hydrogenation of a quinoline using Hantzsch ester.

-

Conditions: 1 mol% Catalyst, Toluene, RT.

-

Success Criteria: >90% conversion in 2 hours. If conversion is <10%, the phosphate hydroxyl group may be blocked (salt form) or the catalyst is wet (hydrolysis reversal).

References

-

Gaucher, A., et al. "Resolution of trans-1,2-cyclobutanedicarboxylic acid." Organic Syntheses, Coll. Vol. 8, p. 124 (1993). [Link]

-

Akiyama, T. "Stronger Brønsted Acids." Chemical Reviews, 107(12), 5744–5758 (2007). [Link]

-

Storer, R.I., et al. "Squaramide-based organocatalysts." Journal of the American Chemical Society, 131(30), 10840-10841 (2009). [Link]

-

Seebach, D., et al. "TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries." Angewandte Chemie International Edition, 40(1), 92-138 (2001). [Link]

-

Xu, S., et al. "Squaramide-catalyzed enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes." Organic Letters, 12(9), 1924-1927 (2010). [Link]

Application Note: High-Fidelity Hydrolysis of Dimethoxy Acetals in Cyclobutane Derivatives

Executive Summary

The deprotection of dimethoxy acetals on cyclobutane scaffolds presents a unique paradox in organic synthesis: while the acetal group itself requires acid catalysis for hydrolysis, the underlying cyclobutane ring possesses significant angle strain (~26.4 kcal/mol) that renders it susceptible to acid-catalyzed ring expansion or opening. Standard hydrolytic conditions often lead to thermodynamic equilibration toward cyclopentanones or polymerization.

This guide provides two distinct, field-validated protocols designed to navigate this instability. Protocol A utilizes a neutral, iodine-catalyzed transacetalization (best for highly sensitive substrates), while Protocol B employs a buffered biphasic hydrolysis (for scalable, robust substrates).

Mechanistic Foundation & Causality

The Cyclobutane "Strain" Challenge

Unlike unstrained cyclohexane systems, cyclobutane derivatives are kinetically trapped in high-energy conformations. The hydrolysis of a dimethyl acetal to a cyclobutanone involves a hybridization change at the carbonyl carbon from

-

The Risk: In the presence of strong Brønsted acids, the formation of a carbocation intermediate (oxocarbenium) can trigger a 1,2-alkyl shift to relieve ring strain, expanding the ring to a cyclopentanone derivative (Demjanov-type rearrangement).

-

The Solution: We must decouple the hydrolysis mechanism from the generation of "hot" carbocations.

Pathway Visualization

The following diagram illustrates the competing pathways: the desired hydrolysis versus the catastrophic ring expansion.

Figure 1: Mechanistic divergence between successful hydrolysis and acid-catalyzed ring expansion.

Strategic Protocol Selection

Do not default to "HCl/THF." Use the decision matrix below to select the appropriate method for your specific substrate.

Figure 2: Decision matrix for selecting the hydrolysis protocol based on substrate complexity.

Detailed Experimental Protocols

Protocol A: Iodine-Catalyzed Transacetalization (The "Gold Standard")

Best for: Highly strained fused rings, substrates with acid-sensitive protecting groups (TBS, MOM).

Principle: This method uses acetone as both solvent and reactant.[1][2] Molecular iodine acts as a mild Lewis acid to facilitate the exchange of the methoxy groups from the cyclobutane to the acetone (forming 2,2-dimethoxypropane). This drives the equilibrium forward without water, preventing hydronium-catalyzed rearrangements.

Reagents:

-

Substrate (1.0 equiv)

-

Acetone (Reagent Grade, not necessarily anhydrous)

-

Iodine (

, 10 mol%)[2][3][4] -

Sodium Thiosulfate (sat.[2] aq.)

Step-by-Step:

-

Dissolution: Dissolve the cyclobutane dimethyl acetal (1.0 mmol) in acetone (10 mL). Note: Concentration is not critical, but 0.1 M is standard.

-

Catalysis: Add molecular iodine (25 mg, 0.1 mmol, 10 mol%) in one portion. The solution will turn brown.

-

Reaction: Stir at room temperature.

-

Checkpoint: Monitor by TLC every 10 minutes. Most cyclobutane acetals cleave within 20–40 minutes.

-

Validation: The starting material spot (usually higher

) should disappear.

-

-

Quench: Once complete, add saturated aqueous

(5 mL) dropwise until the iodine color disappears (solution becomes clear/white). -

Workup: Evaporate the acetone under reduced pressure (do not heat above 30°C). Extract the aqueous residue with

or DCM ( -

Purification: Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Buffered TFA Hydrolysis

Best for: Scalable synthesis of isolated cyclobutanones where water tolerance is high.

Principle: Uses Trifluoroacetic Acid (TFA) in a biphasic system. The addition of water ensures hydrolysis, while the DCM keeps the organic substrate solubilized. The acidity is controlled (compared to HCl) to minimize ring expansion.

Reagents:

Step-by-Step:

-

Preparation: Dissolve the substrate (1.0 mmol) in wet DCM (10 mL, containing ~1-2% water).

-

Acidification: Cool the mixture to 0°C (ice bath). This is critical to kinetically inhibit ring expansion.

-

Addition: Add TFA (0.5 mL) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.

-

Self-Validating Step: If the solution turns dark/black, ring opening/polymerization is occurring. Quench immediately.

-

-

Quench: Pour the mixture into a rapidly stirring solution of saturated

. -

Workup: Separate layers. Extract aqueous layer with DCM. Dry organic layers over

.

Analytical Validation (Data Presentation)

How do you confirm you have the cyclobutanone and not the rearranged cyclopentanone? Use the following spectroscopic markers.

Table 1: Spectroscopic Differentiators

| Feature | Cyclobutane Acetal (Start) | Cyclobutanone (Target) | Cyclopentanone (Byproduct) |

| IR (Carbonyl) | None | ~1780 cm⁻¹ (Strong) | ~1740 cm⁻¹ |

| 1H NMR | 2x Singlets (~3.2 ppm, OMe) | Absent | Absent |

| 13C NMR (C=O) | ~100-110 ppm (Acetal C) | ~208 ppm | ~218 ppm |

Critical Insight: The IR stretch of cyclobutanone is distinctively high (~1780 cm⁻¹) due to the release of ring strain upon bond angle deformation. If your IR shows a peak at 1740 cm⁻¹, you have likely rearranged to a 5-membered ring.

References

-